Methane, (methylsulfonyl)(methylthio)-

Description

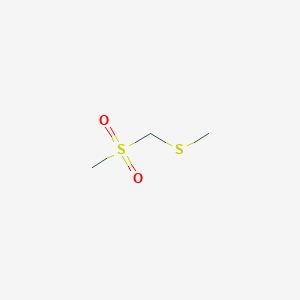

Structure

3D Structure

Properties

IUPAC Name |

methylsulfanyl(methylsulfonyl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2S2/c1-6-3-7(2,4)5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHBIACXKTZAFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80328012 | |

| Record name | Methane, (methylsulfonyl)(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80328012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20163-71-7 | |

| Record name | Methane, (methylsulfonyl)(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80328012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Methane, Methylsulfonyl Methylthio

Established Synthetic Pathways and Mechanistic Considerations

The traditional synthesis of Methane (B114726), (methylsulfonyl)(methylthio)- relies on well-established organic reactions, particularly the oxidation of a readily available thioether precursor.

Oxidation-Based Syntheses from Thioether Precursors

The most direct and commonly employed method for the synthesis of Methane, (methylsulfonyl)(methylthio)- is the oxidation of its precursor, bis(methylthio)methane (B156853). This reaction proceeds in a stepwise manner, first forming the corresponding sulfoxide (B87167), Methane, (methylsulfinyl)(methylthio)-, which is then further oxidized to the target sulfone. acs.orgnist.gov

A variety of oxidizing agents can be utilized for this transformation, with hydrogen peroxide and potassium permanganate (B83412) being prominent examples. The choice of oxidant and reaction conditions can influence the selectivity and yield of the final product. For instance, oxidation of methyl (methylthio)methyl sulfoxide with hydrogen peroxide in acetic acid or methanol (B129727) has been shown to produce the target sulfone. nanomaterchem.com The reaction with potassium permanganate also provides an efficient route to Methane, (methylsulfonyl)(methylthio)-. nanomaterchem.com

CH₂(SCH₃)₂ + [O] → CH₃S(O)CH₂SCH₃ + [O] → CH₃SO₂CH₂SCH₃

Table 1: Oxidation Reactions for the Synthesis of Methane, (methylsulfonyl)(methylthio)-

| Precursor | Oxidizing Agent | Solvent | Conditions | Product | Reference |

| Methyl (methylthio)methyl sulfoxide | Hydrogen Peroxide | Acetic Acid/Methanol | - | Methane, (methylsulfonyl)(methylthio)- | nanomaterchem.com |

| Methyl (methylthio)methyl sulfoxide | Potassium Permanganate | - | - | Methane, (methylsulfonyl)(methylthio)- | nanomaterchem.com |

| bis(methylthio)methane | m-Chloroperbenzoic acid (m-CPBA) | Dichloromethane | Stepwise oxidation | Methane, (methylsulfonyl)(methylthio)- | organic-chemistry.org |

Note: This table is illustrative and based on general oxidation methodologies for thioethers.

Condensation and Substitution Reactions in Targeted Synthesis

Beyond oxidation, Methane, (methylsulfonyl)(methylthio)- can theoretically be synthesized through condensation and substitution reactions, which involve the formation of new carbon-sulfur bonds. These methods offer alternative retrosynthetic disconnections of the target molecule.

One plausible approach involves the reaction of a nucleophilic methylthiolate source with an electrophilic methylsulfonylmethane derivative. For example, the reaction of sodium methanethiolate (B1210775) with chloromethyl methyl sulfone could yield the target compound. wikipedia.org This reaction would proceed via a nucleophilic substitution mechanism (Sₙ2).

Proposed Reaction: NaSCH₃ + ClCH₂SO₂CH₃ → CH₃SCH₂SO₂CH₃ + NaCl

Conversely, a carbanion derived from dimethyl sulfone could act as a nucleophile, attacking an electrophilic methylthio-containing species such as dimethyl disulfide. wikipedia.org This approach would require the generation of the methylsulfonylmethanide anion using a strong base.

Proposed Reaction: CH₃SO₂CH₂⁻ + CH₃SSCH₃ → CH₃SO₂CH₂SCH₃ + CH₃S⁻

Table 2: Proposed Condensation/Substitution Reactions for Synthesis

| Nucleophile | Electrophile | Proposed Base/Catalyst | Product |

| Sodium methanethiolate | Chloromethyl methyl sulfone | - | Methane, (methylsulfonyl)(methylthio)- |

| Methylsulfonylmethanide | Dimethyl disulfide | Strong base (e.g., n-BuLi) | Methane, (methylsulfonyl)(methylthio)- |

Note: This table presents hypothetical synthetic routes based on established principles of organic chemistry.

Exploration of Novel Synthetic Routes

The development of more efficient, selective, and sustainable methods for the synthesis of sulfones is an active area of research. These novel approaches could be applied to the synthesis of Methane, (methylsulfonyl)(methylthio)-.

Development of Efficient and Selective Catalytic Methods

Modern organic synthesis increasingly relies on catalytic methods to improve reaction efficiency and reduce waste. For the synthesis of unsymmetrical sulfones like Methane, (methylsulfonyl)(methylthio)-, several catalytic approaches are being explored. acs.orgnanomaterchem.com

Palladium-catalyzed cross-coupling reactions, for instance, have been successfully employed for the synthesis of diaryl sulfones from aryl boronic acids and arylsulfonyl chlorides. acs.org While not directly applied to the synthesis of Methane, (methylsulfonyl)(methylthio)-, the principles of such catalytic C-S bond formation could be adapted. A hypothetical catalytic approach could involve the coupling of a methylthio-containing organometallic reagent with a methylsulfonyl halide, or vice versa, in the presence of a suitable transition metal catalyst.

Furthermore, copper-catalyzed reactions are also emerging as powerful tools for the synthesis of sulfones. nanomaterchem.com These methods often utilize readily available starting materials and proceed under mild conditions.

Stereoselective Synthesis Approaches

As Methane, (methylsulfonyl)(methylthio)- is an achiral molecule, stereoselective synthesis is not directly applicable to the final product itself. However, the principles of stereoselective synthesis are crucial in the broader context of organosulfur chemistry, particularly for the synthesis of chiral sulfones which are important in medicinal chemistry and as chiral auxiliaries. nih.govrsc.org

General methods for the stereoselective synthesis of chiral sulfones include the oxidation of prochiral sulfides with chiral oxidizing agents or catalysts, and the nucleophilic substitution of chiral sulfinates. nih.gov While not resulting in a chiral product in this specific case, understanding these methods is essential for the synthesis of related, more complex chiral molecules.

Isotopic Labeling Strategies for Mechanistic Elucidation

Isotopic labeling is a powerful technique used to trace the pathways of atoms through chemical reactions, thereby providing invaluable insights into reaction mechanisms. For Methane, (methylsulfonyl)(methylthio)-, isotopic labeling can be employed to study the mechanisms of its synthesis and subsequent reactions.

For example, to confirm the origin of the methyl groups in a condensation synthesis, one could use ¹³C-labeled or deuterium-labeled precursors. nih.govnih.gov The synthesis of ¹³C-methyl-labeled amino acids has been achieved through palladium-catalyzed C(sp³)-H functionalization, a strategy that could potentially be adapted for labeling the methyl groups in the precursors to Methane, (methylsulfonyl)(methylthio)-. nih.gov

Similarly, deuterium (B1214612) labeling can be achieved through various methods, including H-D exchange reactions catalyzed by palladium on carbon in the presence of D₂O. nih.gov By synthesizing isotopically labeled versions of Methane, (methylsulfonyl)(methylthio)-, such as those containing ¹³CH₃ or CD₃ groups, researchers can use techniques like NMR and mass spectrometry to follow the fate of these labeled groups in subsequent transformations, providing a clearer picture of the reaction intermediates and transition states.

Table 3: Potential Isotopic Labeling Strategies

| Isotope | Labeled Precursor | Synthetic Method | Purpose |

| ¹³C | ¹³CH₃I | Reaction with a suitable nucleophile | Trace the origin of the methyl group |

| ²H (D) | CD₃I or D₂O | H-D exchange or use of deuterated reagents | Elucidate kinetic isotope effects and reaction mechanisms |

| ¹⁸O | H₂¹⁸O₂ | Oxidation of the thioether precursor | Determine the source of oxygen in the sulfonyl group |

Note: This table outlines potential strategies for isotopic labeling based on general synthetic and mechanistic study principles.

Spectroscopic and Structural Elucidation of Methane, Methylsulfonyl Methylthio

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For "Methane, (methylsulfonyl)(methylthio)-," with the chemical formula C₃H₈O₂S₂, distinct signals are expected for the three different carbon environments and the three sets of non-equivalent protons.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show three distinct singlets, corresponding to the methyl protons of the methylthio group (CH₃S-), the methylene (B1212753) protons (-S(O₂)CH₂S-), and the methyl protons of the methylsulfonyl group (CH₃SO₂-). The chemical shifts of these protons are influenced by the electronegativity of the adjacent sulfur-containing groups. The methyl protons of the methylsulfonyl group are expected to be the most downfield (highest chemical shift) due to the strong electron-withdrawing nature of the sulfone group. Conversely, the methyl protons of the methylthio group would likely be the most upfield. The methylene protons, situated between the two sulfur atoms, would exhibit an intermediate chemical shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum would similarly display three unique resonances corresponding to the two methyl carbons and the central methylene carbon. The chemical shift of the carbon in the methylsulfonyl group would be significantly downfield compared to the methyl carbon of the thioether group. The methylene carbon's resonance would also be influenced by the adjacent sulfonyl group, shifting it downfield.

| Predicted NMR Data for Methane (B114726), (methylsulfonyl)(methylthio)- |

| ¹H NMR |

| Proton Type |

| CH₃-S |

| -S-CH₂-S(O₂)- |

| CH₃-S(O₂)- |

| ¹³C NMR |

| Carbon Type |

| CH₃-S |

| -S-CH₂-S(O₂)- |

| CH₃-S(O₂)- |

| Note: The chemical shift values are estimates based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions. |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

For "Methane, (methylsulfonyl)(methylthio)-" (molar mass: 140.23 g/mol ), the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 140. The presence of two sulfur atoms would give rise to a characteristic isotopic pattern, with a notable M+2 peak approximately 8-9% of the intensity of the M⁺ peak, due to the natural abundance of the ³⁴S isotope. msu.edu

Common fragmentation pathways for this molecule would likely involve the cleavage of the C-S and S-C bonds. Key fragment ions might include those corresponding to the loss of a methyl group (m/z 125), a methylthio group (m/z 93), or a methylsulfonyl group (m/z 61). The relative abundances of these fragment ions provide valuable clues about the stability of the different parts of the molecule.

| Predicted Mass Spectrometry Data for Methane, (methylsulfonyl)(methylthio)- |

| Ion |

| [C₃H₈O₂S₂]⁺ |

| [C₂H₅O₂S₂]⁺ |

| [C₂H₅O₂S]⁺ |

| [CH₃S]⁺ |

| [CH₃SO₂]⁺ |

| Note: The predicted fragmentation pattern is illustrative and the actual spectrum may show additional or different fragments. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present. For "Methane, (methylsulfonyl)(methylthio)-," the most prominent features in the IR spectrum are expected to be the strong, characteristic stretching vibrations of the sulfonyl group.

A US Patent describing the synthesis of this compound mentions that its infrared spectrum is consistent with the assigned structure. The sulfone group (SO₂) typically exhibits two strong absorption bands corresponding to asymmetric and symmetric stretching.

| Characteristic Infrared Absorption Bands for Methane, (methylsulfonyl)(methylthio)- |

| Vibrational Mode |

| SO₂ asymmetric stretching |

| SO₂ symmetric stretching |

| C-H stretching (methyl and methylene) |

| C-S stretching |

| Note: These are general ranges and the exact positions can be influenced by the molecular environment. |

Crystallographic Analysis and Solid-State Structural Studies

While no specific crystallographic data for "Methane, (methylsulfonyl)(methylthio)-" is publicly available, insights into its solid-state structure can be gleaned from studies of closely related compounds and theoretical modeling.

X-ray Diffraction for Molecular Geometry and Crystal Packing

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate bond lengths, bond angles, and information about intermolecular interactions. A study on the crystal structure of the related compound bis(methylsulfonyl)methane (B157166) provides a useful reference for predicting the geometry around the sulfonyl group. Current time information in Washington, DC, US. In this related structure, the S-C bond lengths are in the range of 1.781-1.789 Å, and the O-S-O bond angle is approximately 118°. Current time information in Washington, DC, US. It is expected that the bond lengths and angles in "Methane, (methylsulfonyl)(methylthio)-" would be of a similar magnitude.

The presence of the polar sulfonyl group and the thioether linkage would likely lead to significant dipole-dipole interactions and potentially weak C-H···O hydrogen bonds, which would govern the packing of the molecules in the crystal lattice.

Reactivity and Transformational Chemistry of Methane, Methylsulfonyl Methylthio

Oxidation and Reduction Chemistry

The sulfur atoms in Methane (B114726), (methylsulfonyl)(methylthio)- are susceptible to both oxidation and reduction, leading to a variety of derivatives with different oxidation states.

Controlled Oxidation to Higher Sulfur Oxidation States

The thioether sulfur atom in Methane, (methylsulfonyl)(methylthio)- can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone. The choice of oxidizing agent and reaction conditions determines the final product. The oxidation of the closely related isomer, methyl (methylthio)methyl sulfoxide , provides significant insight into these transformations. oup.comresearchgate.net

Oxidation of the thioether moiety can be achieved using various reagents. For instance, treatment with one equivalent of a mild oxidizing agent like hydrogen peroxide in acetic acid can yield the corresponding sulfoxide, bis(methylsulfinyl)methane . oup.comresearchgate.net The use of stronger oxidizing agents or a stoichiometric excess of the oxidant can lead to the formation of the fully oxidized product, bis(methylsulfonyl)methane (B157166) . nih.gov

The following table summarizes the expected products from the controlled oxidation of the thioether group in Methane, (methylsulfonyl)(methylthio)-, based on analogous reactions of similar compounds. oup.comresearchgate.net

| Oxidizing Agent | Expected Product |

| Hydrogen Peroxide (in Acetic Acid or Methanol) | Bis(methylsulfinyl)methane |

| Ozone | Bis(methylsulfinyl)methane |

| Sodium Metaperiodate | Bis(methylsulfinyl)methane |

| m-Chloroperbenzoic Acid | Bis(methylsulfinyl)methane |

| Potassium Permanganate (B83412) | Methyl (methylthio)methyl sulfone |

It is noteworthy that the reaction medium can significantly influence the outcome. For example, the oxidation of methyl (methylthio)methyl sulfoxide with hydrogen peroxide in methanol (B129727) in the presence of sodium hydroxide (B78521) exclusively yields methyl (methylthio)methyl sulfone , demonstrating the role of pH in directing the reaction pathway. oup.comresearchgate.net

Reductive Transformations and Product Characterization

The complete reduction of both the sulfonyl and the potential sulfoxide (if formed during a partial oxidation) would lead to bis(methylthio)methane (B156853) . nih.gov Characterization of the reduction products would typically involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the identity of the resulting sulfur-containing compounds.

Carbon-Sulfur Bond Activation and Functionalization

The carbon-sulfur bonds in Methane, (methylsulfonyl)(methylthio)- can be activated under specific conditions, leading to functionalization at either the carbon or sulfur centers.

Nucleophilic and Electrophilic Reactivity at the Methane Carbon Center

The reactivity of the central methane carbon is significantly influenced by the adjacent sulfur groups. The sulfur atom in the methylthio group is nucleophilic, similar to the sulfur in dimethyl sulfoxide (DMSO). wikipedia.org It can react with soft electrophiles. For instance, reaction with alkyl halides can lead to the formation of sulfonium (B1226848) salts.

Conversely, the methane carbon itself can act as an electrophilic center, particularly after oxidation of the thioether to a sulfoxide or sulfone, which are good leaving groups. The molecule can also serve as a source for electrophilic methylthio groups under certain conditions. For example, dimethyl(methylthio)sulfonium (B1224233) salts are used as electrophiles to induce cyclization reactions. rsc.org

The primary mode of reactivity at the methane carbon, however, stems from the acidity of its protons, which is discussed in the carbanion chemistry section.

Radical Reactions and Mechanistic Pathways

The presence of sulfur atoms can facilitate radical reactions. The reaction of methylated sulfur compounds with radical initiators, such as those generated from Fenton-type chemistry, can lead to the formation of methyl radicals. mdpi.com In the context of Methane, (methylsulfonyl)(methylthio)-, homolytic cleavage of a C-H bond at the central carbon would generate a carbon-centered radical stabilized by both the methylthio and methylsulfonyl groups.

Furthermore, hydroxyl radical-induced oxidation of related sulfur compounds like methanesulfinic acid is known to produce methanesulfonyl radicals. rsc.org Similar radical intermediates could be generated from Methane, (methylsulfonyl)(methylthio)- under oxidative stress conditions. These radicals can participate in a variety of subsequent reactions, including hydrogen abstraction to form methane or coupling reactions to form larger molecules. mdpi.comrsc.org

Carbanion Chemistry and Synthetic Utility

The most significant aspect of the reactivity of Methane, (methylsulfonyl)(methylthio)- is the pronounced acidity of the methylene (B1212753) protons located between the two sulfur-containing groups. Both the methylthio and, more substantially, the electron-withdrawing methylsulfonyl group stabilize an adjacent negative charge. libretexts.orgepa.gov

This allows for the facile generation of a carbanion at the central carbon by treatment with a suitable base, such as sodium hydride or an organolithium reagent like n-butyllithium. sci-hub.se The resulting carbanion is a potent nucleophile and a valuable intermediate in organic synthesis.

The synthetic utility of this carbanion is vast. It can react with a wide range of electrophiles to form new carbon-carbon and carbon-heteroatom bonds. For example, it can undergo alkylation with alkyl halides, acylation with esters or acid chlorides, and addition to carbonyl compounds (aldehydes and ketones) to form β-hydroxy sulfones. sci-hub.se These products can then be further transformed, making the carbanion of Methane, (methylsulfonyl)(methylthio)- a useful building block in the synthesis of more complex molecules.

The table below illustrates some potential synthetic applications of the carbanion derived from Methane, (methylsulfonyl)(methylthio)-.

| Electrophile | Product Type |

| Alkyl Halide (R-X) | Substituted (methylsulfonyl)(methylthio)methane |

| Aldehyde (R'CHO) | β-Hydroxy-α-(methylsulfonyl)(methylthio)alkane |

| Ketone (R'R''CO) | β-Hydroxy-α-(methylsulfonyl)(methylthio)alkane |

| Ester (R'COOR'') | β-Keto-α-(methylsulfonyl)(methylthio)alkane |

| Epoxide | γ-Hydroxy-α-(methylsulfonyl)(methylthio)alkane |

The versatility of the resulting products is enhanced by the potential for subsequent chemical modifications of the sulfur-containing functional groups.

Generation and Stability of Related Organosulfur Carbanions

The acidity of the methylene protons in Methane, (methylsulfonyl)(methylthio)- is significantly enhanced due to the presence of the adjacent electron-withdrawing sulfonyl group (-SO₂CH₃). The sulfonyl group stabilizes the conjugate base, a carbanion, through inductive effects and by delocalizing the negative charge onto its oxygen atoms via d-orbital resonance. The methylthio group (-SCH₃), while generally considered electron-donating, can also contribute to the stabilization of an adjacent carbanion to some extent.

The generation of the corresponding carbanion, (methylsulfonyl)(methylthio)methanide , is typically achieved by deprotonation using a strong base. Common bases employed for the formation of such stabilized carbanions include organolithium reagents like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) at low temperatures to prevent side reactions.

The stability of the resulting carbanion is a critical factor in its synthetic utility. While specific pKa data for Methane, (methylsulfonyl)(methylthio)- is not extensively documented in readily available literature, it is expected to be significantly lower (more acidic) than that of simple alkanes. The dual stabilization provided by the sulfonyl and methylthio groups renders the carbanion sufficiently stable to be used as a nucleophile in various chemical transformations. The stability can be conceptually understood by comparing it to related structures. For instance, dimethyl sulfone ((CH₃)₂SO₂) has a pKa of about 31, indicating the potent acidifying effect of a single sulfonyl group. The additional presence of the methylthio group in Methane, (methylsulfonyl)(methylthio)- is expected to further influence this acidity.

Table 1: Factors Influencing the Stability of the (methylsulfonyl)(methylthio)methanide Carbanion

| Stabilizing Factor | Description |

| Inductive Effect | The strongly electron-withdrawing sulfonyl group pulls electron density away from the carbanionic center, dispersing the negative charge. |

| Resonance | The negative charge on the carbon can be delocalized onto the oxygen atoms of the sulfonyl group through p-d orbital overlap. |

| Polarizability | The presence of two sulfur atoms contributes to the polarizability of the molecule, which can help to stabilize the anionic charge. |

Application in Carbon-Carbon Bond Formation and Derivatization

The nucleophilic nature of the (methylsulfonyl)(methylthio)methanide carbanion makes it a valuable reagent for the construction of new carbon-carbon bonds and for the introduction of the (methylsulfonyl)(methylthio)methyl moiety into various molecular frameworks. These reactions typically involve the reaction of the pre-formed carbanion with a suitable electrophile.

Alkylation Reactions: The carbanion readily undergoes alkylation upon treatment with alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide). This reaction forms a new carbon-carbon single bond, extending the carbon chain and yielding a more complex substituted product. The general scheme for this transformation is as follows:

CH₃SO₂CH(Li)SCH₃ + R-X → CH₃SO₂CH(R)SCH₃ + LiX

where R-X represents an alkyl halide.

Acylation Reactions: Reaction of the (methylsulfonyl)(methylthio)methanide with acylating agents, such as acyl chlorides or anhydrides, leads to the formation of β-keto sulfones. These products are versatile synthetic intermediates that can undergo further transformations.

Michael Additions: As a soft nucleophile, the (methylsulfonyl)(methylthio)methanide carbanion is well-suited for conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds, such as enones and enoates. This reaction results in the formation of a 1,5-dicarbonyl equivalent, a valuable structural motif in organic synthesis. The addition proceeds via a 1,4-addition pathway, driven by the formation of a thermodynamically stable enolate intermediate which is subsequently protonated upon workup.

Table 2: Representative Transformations of (methylsulfonyl)(methylthio)methanide

| Reaction Type | Electrophile Example | Product Class |

| Alkylation | Alkyl Halide (R-X) | Substituted (methylsulfonyl)(methylthio)alkanes |

| Acylation | Acyl Chloride (RCOCl) | β-Keto sulfones |

| Michael Addition | α,β-Unsaturated Ketone | 1,5-Dicarbonyl compounds (after modification) |

| Aldol-type Addition | Aldehyde/Ketone (R₂C=O) | β-Hydroxy sulfones |

The resulting products from these reactions can be further manipulated. For instance, the sulfonyl group can be removed under reductive conditions, and the thioether can be oxidized or cleaved, providing a pathway to a variety of functionalized molecules. This versatility underscores the importance of Methane, (methylsulfonyl)(methylthio)- as a building block in modern organic synthesis.

Coordination Chemistry and Supramolecular Assemblies Involving Methane, Methylsulfonyl Methylthio and Its Derivatives

Ligand Design and Metal Complexation

The unique bifunctional nature of "Methane, (methylsulfonyl)(methylthio)-" positions it as a promising candidate for the development of novel ligands in coordination chemistry. The presence of both a soft thioether sulfur and a hard sulfonyl oxygen donor site allows for versatile coordination behavior, potentially leading to the formation of a diverse range of metal complexes with unique structural and electronic properties.

Investigation of Sulfur Atoms as Ligating Sites

The thioether sulfur atom in "Methane, (methylsulfonyl)(methylthio)-" is expected to be the primary site for metal coordination. Thioether ligands are well-known to coordinate to a variety of transition metals, acting as soft Lewis bases. The coordination of the thioether sulfur is characterized by the donation of a lone pair of electrons to an empty metal orbital, forming a stable metal-sulfur bond. The pyramidal geometry of the sulfur atom in thioether complexes is a notable feature, with typical C-S-C bond angles around 99°.

The coordination ability of the thioether can be influenced by the electronic effects of the adjacent sulfonyl group. The strongly electron-withdrawing nature of the sulfonyl group is anticipated to reduce the electron density on the thioether sulfur, thereby modulating its donor strength. This electronic interplay could be harnessed to fine-tune the reactivity and stability of the resulting metal complexes.

In contrast, the sulfur atom of the sulfonyl group is generally considered a poor coordinating site due to its high oxidation state and the delocalization of its lone pairs. However, the oxygen atoms of the sulfonyl group can act as hard donor sites, particularly towards hard metal ions. While less common than thioether coordination, the involvement of sulfonyl oxygen atoms in metal binding, either as primary or bridging ligands, cannot be discounted and presents an avenue for creating multinuclear complexes.

| Coordination Site | Donor Atom | Expected Metal Ion Preference | Coordination Geometry | Supporting Evidence from Analogous Systems |

|---|---|---|---|---|

| Thioether | Sulfur | Soft metals (e.g., Ag(I), Pd(II), Pt(II)) | Pyramidal | Extensive literature on transition metal thioether complexes. |

| Sulfonyl | Oxygen | Hard metals (e.g., alkali metals, early transition metals) | Linear or bridging | Observed in some sulfonamide and sulfonate complexes. |

Synthesis and Characterization of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The bifunctional nature of "Methane, (methylsulfonyl)(methylthio)-" makes it a potential building block for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. By functionalizing the methyl groups with suitable coordinating moieties (e.g., carboxylates, azoles), derivatives of this compound could act as ditopic or polytopic linkers, bridging metal centers to form extended one-, two-, or three-dimensional networks.

The synthesis of sulfur-containing MOFs has garnered significant interest due to their potential applications in catalysis, sensing, and gas storage. The incorporation of the (methylsulfonyl)(methylthio)methane backbone into a MOF structure could introduce unique properties. The thioether group could serve as a post-synthetically modifiable site, allowing for the introduction of further functionalities. Moreover, the polarity of the sulfonyl group could enhance the framework's affinity for polar guest molecules.

The synthesis of such materials would likely involve solvothermal or hydrothermal methods, reacting a functionalized derivative of "Methane, (methylsulfonyl)(methylthio)-" with a suitable metal salt. Characterization would rely on techniques such as single-crystal X-ray diffraction to elucidate the framework's topology, and powder X-ray diffraction to confirm phase purity. Spectroscopic methods like FT-IR and Raman would be crucial for confirming the coordination of the ligand to the metal centers.

Supramolecular Interactions and Self-Assembly

Beyond covalent coordination bonds, "Methane, (methylsulfonyl)(methylthio)-" and its derivatives are expected to participate in a variety of non-covalent interactions, driving their self-assembly into ordered supramolecular architectures in the solid state.

Hydrogen Bonding Networks in Solid-State Architectures

The sulfonyl group is a potent hydrogen bond acceptor. The polarized S=O bonds can readily participate in hydrogen bonding with suitable donors, such as N-H or O-H groups present in co-crystallizing molecules or in derivatives of the parent compound. The tetrahedral geometry of the sulfonamide group often leads to the formation of extended one-dimensional chains or more complex three-dimensional networks in the solid state.

| Hydrogen Bond Type | Donor | Acceptor | Expected Strength | Influence on Supramolecular Structure |

|---|---|---|---|---|

| Strong | N-H, O-H (on derivative or co-former) | Sulfonyl Oxygen | High | Formation of robust chains, sheets, or networks. |

| Weak | C-H | Sulfonyl Oxygen | Low to Moderate | Directional interactions contributing to packing efficiency. |

| Weak | C-H | Thioether Sulfur | Low | Subtle structure-directing effects. |

Non-Covalent Interactions in Molecular Recognition

The principles of molecular recognition are underpinned by a variety of non-covalent interactions. "Methane, (methylsulfonyl)(methylthio)-" and its derivatives can potentially engage in several such interactions, making them interesting targets for studies in host-guest chemistry and crystal engineering.

Besides hydrogen bonding, other non-covalent forces that could play a role in the molecular recognition events involving this compound include dipole-dipole interactions, arising from the polar sulfonyl group, and dispersion forces. The sulfur atom of the thioether group can also participate in chalcogen bonding, a non-covalent interaction involving the electrophilic region on a covalently bonded chalcogen atom.

The interplay of these various non-covalent forces can be exploited in the design of receptors for specific guest molecules. For instance, a macrocyclic host incorporating the (methylsulfonyl)(methylthio)methane moiety could exhibit selective binding towards guests that can simultaneously interact with the polar sulfonyl group and the softer thioether sulfur. The study of these interactions is crucial for the rational design of functional supramolecular materials.

Computational and Theoretical Investigations of Methane, Methylsulfonyl Methylthio

Quantum Chemical Studies of Electronic Structure and Bonding

Density Functional Theory (DFT) Calculations for Ground State Properties

No specific DFT calculations for the ground state properties of Methane (B114726), (methylsulfonyl)(methylthio)- have been reported in the literature. Such studies would typically provide insights into the molecule's geometry, electronic charge distribution, and orbital energies.

Ab Initio Methods for Electronic Excitation and Reaction Path Analysis

There are no available studies utilizing ab initio methods to investigate the electronic excitation or analyze reaction paths for Methane, (methylsulfonyl)(methylthio)-. These methods would be crucial for understanding its photochemical behavior and reactivity in detail.

Reaction Mechanism Elucidation through Computational Modeling

Transition State Characterization and Activation Energy Determination

No computational models have been published that characterize the transition states or determine the activation energies for reactions involving Methane, (methylsulfonyl)(methylthio)-. This information is vital for predicting reaction kinetics and mechanisms.

Solvent Effects on Reactivity and Selectivity

The influence of solvents on the reactivity and selectivity of Methane, (methylsulfonyl)(methylthio)- has not been computationally explored. Such studies are essential for understanding its behavior in different chemical environments.

Conformation Analysis and Molecular Dynamics Simulations

There are no published conformational analyses or molecular dynamics simulations specifically for Methane, (methylsulfonyl)(methylthio)-. These computational techniques would provide valuable information about the molecule's flexibility, preferred shapes, and dynamic behavior over time.

Applications of Methane, Methylsulfonyl Methylthio in Advanced Organic Synthesis and Materials Science

Utility as a Synthon for Complex Molecular Architectures

The presence of two different sulfur-containing functional groups makes Methane (B114726), (methylsulfonyl)(methylthio)- a valuable synthon in organic chemistry. The methylene (B1212753) protons are activated by the adjacent electron-withdrawing sulfonyl group, facilitating deprotonation to form a stabilized carbanion. This anion can then participate in a variety of carbon-carbon bond-forming reactions.

Precursor in Heterocyclic Synthesis

While direct applications of Methane, (methylsulfonyl)(methylthio)- in the synthesis of a wide array of heterocycles are not extensively documented in dedicated studies, its structural motif is integral to the synthesis of various sulfur-containing heterocyclic systems. The related compound, bis(methylthio)methane (B156853), can be oxidized to Methane, (methylsulfonyl)(methylthio)-, and its derivatives are key intermediates in the synthesis of complex heterocyclic structures. For instance, the anion of a related ketene (B1206846) dithioacetal, 2-[bis(methylthio)methylene]-1-methyl-3-oxoindole, has been shown to react with various binucleophiles to form novel fused heterocyclic systems like pyrido[3,2-b]indoles and pyrimido[5,4-b]indoles. This reactivity highlights the potential of the (methylsulfonyl)(methylthio)methyl moiety as a versatile precursor for constructing complex, fused heterocyclic frameworks.

The general strategy involves the deprotonation of the activated methylene group, followed by reaction with suitable electrophiles that can undergo subsequent cyclization reactions. This approach allows for the construction of various ring systems, with the sulfur groups often playing a crucial role in directing the cyclization and can be retained or modified in the final product.

| Heterocycle Type | Precursor Type | Reaction | Reference |

| Pyrido[3,2-b]indoles | Ketene dithioacetal | Reaction with lithioaminoacrylonitriles | Generic reaction based on related structures |

| Pyrimido[5,4-b]indoles | Ketene dithioacetal | Reaction with guanidine | Generic reaction based on related structures |

Building Block for Sulfur-Containing Polymers and Oligomers

The development of sulfur-containing polymers is an active area of research due to their unique optical and electronic properties. While specific polymers derived directly from the polymerization of Methane, (methylsulfonyl)(methylthio)- are not widely reported, the synthesis of related poly(thioether sulfone)s demonstrates the potential utility of this class of compounds. For example, poly(thioether sulfone)s have been synthesized through the Michael polyaddition of dithiols with divinyl sulfone or bis(vinylsulfonyl)methane. These polymers exhibit high refractive indices and good thermal stability.

The structure of Methane, (methylsulfonyl)(methylthio)- suggests its potential as a monomer or a precursor to monomers for sulfur-containing polymers. The activated methylene group could be functionalized to introduce polymerizable groups, or the entire molecule could be incorporated into a polymer backbone through reactions involving its sulfonyl and thioether functionalities.

| Polymer Type | Monomers | Polymerization Method | Key Properties |

| Poly(thioether sulfone) | Dithiol and Divinyl Sulfone | Michael Polyaddition | High Refractive Index, Thermal Stability |

Role in Catalysis and Reagent Development

The unique electronic properties of the sulfur atoms in Methane, (methylsulfonyl)(methylthio)- make it and its derivatives interesting candidates for applications in catalysis and as specialized reagents.

Asymmetric Catalysis Employing Derived Ligands

Chiral sulfoxides have emerged as a versatile class of ligands in asymmetric catalysis. acs.org The stereogenic sulfur atom in a chiral sulfoxide (B87167) ligand can effectively induce enantioselectivity in a variety of metal-catalyzed reactions. While there is a lack of specific reports on chiral ligands derived directly from Methane, (methylsulfonyl)(methylthio)-, the principles of chiral sulfoxide ligand design can be applied. A synthetic route to chiral, non-racemic sulfoxides often involves the stereoselective oxidation of a prochiral sulfide.

The development of chiral ligands based on the (methylsulfonyl)(methylthio)methane scaffold could involve the enantioselective oxidation of the thioether group to a sulfoxide. The resulting chiral ligand would possess both a sulfonyl and a sulfoxide group, which could coordinate to a metal center and create a unique chiral environment for asymmetric transformations. The synthesis of C2-symmetric 1,3- and 1,5-bis-sulfoxides has been reported, showcasing the feasibility of creating complex chiral sulfur-containing ligands. acs.org

| Catalyst Type | Ligand Structure | Potential Application |

| Metal-Sulfoxide Complex | Chiral (Methylsulfonyl)(methylsulfinyl)methane | Asymmetric C-C bond formation |

Development of Novel Organosulfur Reagents

Organosulfur compounds are widely used as reagents in organic synthesis. thermofisher.com The reactivity of Methane, (methylsulfonyl)(methylthio)- allows for its potential development into novel organosulfur reagents. The activated methylene group can be deprotonated to form a nucleophile that can be used to introduce the (methylsulfonyl)(methylthio)methyl group into other molecules.

Furthermore, the sulfonyl group can act as a leaving group in certain reactions, and the thioether can be oxidized to a sulfoxide or sulfone, providing a handle for further transformations. For example, related α-sulfonyl thioethers can be converted into a variety of other functional groups, making them useful synthetic intermediates.

Contributions to Advanced Materials Chemistry

Sulfur-containing polymers are known to exhibit high refractive indices, a property that is highly desirable for applications in optical materials, such as lenses, optical films, and coatings. The high polarizability of the sulfur atom contributes to this property.

While direct polymerization of Methane, (methylsulfonyl)(methylthio)- has not been extensively explored, the synthesis of poly(2-(methylsulfinyl)ethyl methacrylate) by oxidation of the corresponding poly(2-(methylthio)ethyl methacrylate) has been reported. nih.gov This demonstrates that polymers containing sulfoxide functionalities, which are structurally related to the sulfonyl group in the target compound, are accessible and of interest for materials science. The resulting polysulfoxide, however, did not show significant cryoprotective effects, but the study highlighted the importance of precise oxidation control to avoid the formation of cytotoxic sulfones. nih.gov

The incorporation of the (methylsulfonyl)(methylthio)methane unit into polymer structures could lead to materials with a unique combination of properties, including a high refractive index and potentially interesting thermal or mechanical characteristics.

| Material Type | Key Feature | Potential Application | Research Finding |

| Sulfur-Containing Polymer | High Refractive Index | Optical Materials | Related polysulfoxides have been synthesized and studied. nih.gov |

Integration into Functional Polymers and Coatings

There is currently no available scientific literature or research data describing the integration of Methane, (methylsulfonyl)(methylthio)- into functional polymers or coatings. The synthesis of functional polymers is an active area of research, with various methods being explored, such as mechanochemical synthesis and anionic ring-opening polymerization, to create materials with specific properties like high electrical resistance or stimuli-responsiveness. mdpi.commdpi.comnih.gov These polymers find applications in diverse fields, including biomedical devices and energy technologies. mtu.edumdpi.com However, the role of Methane, (methylsulfonyl)(methylthio)- as a monomer, cross-linker, or functional additive in these systems has not been reported.

Data Table: Polymerization Studies Involving Methane, (methylsulfonyl)(methylthio)-

No data available in current scientific literature.

Precursors for Advanced Electronic or Optoelectronic Materials

Similarly, there is a lack of documented evidence for the use of Methane, (methylsulfonyl)(methylthio)- as a precursor for advanced electronic or optoelectronic materials. Research in this area is focused on developing new materials, including semiconductive polymers and materials for photovoltaics, often through innovative synthetic approaches like mechanosynthesis. mdpi.com While organosulfur compounds can play a role in the development of such materials, the specific contribution or application of Methane, (methylsulfonyl)(methylthio)- has not been described in existing research.

Data Table: Electronic/Optoelectronic Properties of Materials Derived from Methane, (methylsulfonyl)(methylthio)-

No data available in current scientific literature.

Future Directions and Emerging Research Avenues for Methane, Methylsulfonyl Methylthio

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly integral to modern chemical synthesis. Flow chemistry, which involves the continuous pumping of reagents through a reactor, offers significant advantages in this regard, including enhanced safety, improved heat and mass transfer, and greater scalability compared to traditional batch processes. rsc.orgrsc.org The synthesis and transformation of organosulfur compounds, including sulfones, are well-suited for adaptation to flow chemistry protocols.

Future research is likely to focus on developing continuous-flow methods for the synthesis and derivatization of Methane (B114726), (methylsulfonyl)(methylthio)-. Drawing parallels from the successful flow synthesis of other sulfones, such as the oxidation of thioethers to sulfones using packed-bed reactors or electrochemical flow cells, provides a roadmap. rsc.orgresearchgate.net For instance, the selective oxidation of a thioether to a sulfone has been demonstrated in a scalable flow process, avoiding the complex mixtures often obtained in batch reactions. rsc.org A key area of investigation will be the development of selective oxidation processes in flow, potentially using solid-supported oxidizing agents or electrochemical methods to precisely control the oxidation state of the sulfur atoms in Methane, (methylsulfonyl)(methylthio)-.

Table 1: Potential Flow Chemistry Approaches for Methane, (methylsulfonyl)(methylthio)-

| Approach | Potential Advantages | Relevant Research on Analogous Compounds |

| Packed-Bed Reactors | Use of immobilized reagents, ease of product separation. researchgate.net | Oxidation of various sulfides to sulfoxides and sulfones. researchgate.net |

| Electrochemical Flow Cells | High selectivity, avoidance of chemical oxidants, electrolyte-free options. nih.gov | Anodic oxidation of thioethers to sulfones. rsc.orgnih.gov |

| Photochemical Flow Reactors | Access to unique reactive intermediates, mild reaction conditions. rsc.org | Singlet oxygen-mediated oxidation of sulfides. rsc.org |

| Telescoped Reactions | Reduced purification steps, increased efficiency, minimized waste. rsc.org | Multi-step synthesis of complex organic molecules. rsc.org |

Exploration of Photochemical and Electrochemical Transformations

Photochemistry and electrochemistry offer powerful and sustainable alternatives to traditional thermal reactions, often enabling unique transformations under mild conditions. The application of these techniques to Methane, (methylsulfonyl)(methylthio)- could unlock novel reaction pathways and molecular architectures.

Photochemical Transformations: The photochemistry of sulfones and thioethers has been a subject of interest, with research demonstrating that irradiation can induce C-S bond cleavage to form sulfonyl and alkyl radicals. cdnsciencepub.com For Methane, (methylsulfonyl)(methylthio)-, this could be exploited for derivatization. For example, the benzylic sulfonyl group has been shown to be a photochemically labile unit, useful in the synthesis of other sulfones and sulfinic acids. cdnsciencepub.com Future research could explore the selective photoactivation of either the methylsulfonyl or the methylthio group in Methane, (methylsulfonyl)(methylthio)- to initiate radical-based C-C or C-heteroatom bond-forming reactions. Furthermore, photoinduced electron transfer processes, which have been used for the desulfurization of fuels by oxidizing sulfur-containing compounds, could be investigated to selectively modify the thioether portion of the molecule. researchgate.net

Electrochemical Transformations: Electroorganic synthesis is a burgeoning field that provides a green and safe method for preparing and modifying organosulfur compounds. researchgate.netnih.gov The electrochemical oxidation of sulfides to sulfoxides and sulfones is a well-established process that can be finely controlled by tuning the electrode potential. nih.govresearchgate.net This offers a promising avenue for the selective oxidation of the thioether in Methane, (methylsulfonyl)(methylthio)- to the corresponding sulfoxide (B87167) or for further oxidation of the sulfonyl group. An efficient electrochemical flow process for the selective oxidation of sulfides to sulfoxides and sulfones has been developed, highlighting the potential for automated and high-throughput synthesis. nih.gov Additionally, electrochemical methods could be explored for reductive transformations or for generating reactive intermediates for subsequent coupling reactions.

Development of Hybrid Materials and Nanostructures

The unique electronic and structural properties of organosulfur compounds make them attractive building blocks for advanced materials. Future research could investigate the incorporation of Methane, (methylsulfonyl)(methylthio)- into hybrid organic-inorganic materials and nanostructures.

Hybrid Materials: Organosulfur compounds are being explored as cathode materials in rechargeable lithium batteries due to their high theoretical capacity. acs.orgnih.govrsc.org The redox activity of the sulfur-sulfur bond in some organosulfur compounds is key to this application. While Methane, (methylsulfonyl)(methylthio)- does not possess a disulfide bond, its sulfur moieties could be leveraged. For instance, it could be a component in the synthesis of larger, redox-active organosulfur polymers or composites. Hybrid materials composed of organosulfur molecules and inorganic components like transition metal sulfides or carbon nanotubes have shown improved electrochemical performance. acs.org Research could focus on designing and synthesizing polymers or metal-organic frameworks (MOFs) where Methane, (methylsulfonyl)(methylthio)- or its derivatives act as ligands or structural motifs.

Nanostructures: The fabrication of nanostructured materials containing organosulfur compounds is an emerging area with potential applications in catalysis, sensing, and energy storage. For example, highly crosslinked organosulfur copolymer nanosheets with mesoporous structures have been developed as efficient cathode materials for lithium-sulfur batteries. wpmucdn.comresearchgate.net Future work could explore the use of Methane, (methylsulfonyl)(methylthio)- as a precursor or structure-directing agent in the synthesis of nanostructured materials. Its bifunctional nature (sulfonyl and thioether groups) might allow for unique interactions and self-assembly behaviors, leading to novel morphologies and properties. The role of organosulfur compounds in directing the growth and surface chemistry of quantum dots has also been noted, suggesting a potential application in nanomaterial synthesis. acs.org

Table 2: Potential Applications of Methane, (methylsulfonyl)(methylthio)- in Materials Science

| Material Type | Potential Role of the Compound | Desired Properties |

| Hybrid Cathode Materials | Precursor for redox-active polymers or component of composite materials. acs.orgnih.gov | High capacity, improved cycle life, enhanced conductivity. acs.org |

| Metal-Organic Frameworks (MOFs) | Organic linker or functional guest molecule. | Porosity, catalytic activity, sensing capabilities. |

| Nanostructured Copolymers | Monomer or cross-linking agent. wpmucdn.comresearchgate.net | Controlled porosity, high surface area, enhanced electrochemical performance. wpmucdn.com |

| Quantum Dot Synthesis | Surface ligand or sulfur source. acs.org | Control over particle shape and surface chemistry. acs.org |

Advanced Characterization Techniques for In Situ Monitoring

A deeper understanding of the reaction mechanisms and kinetics involving Methane, (methylsulfonyl)(methylthio)- is crucial for optimizing its synthesis and application. Advanced, time-resolved spectroscopic techniques are pivotal for in-situ and operando monitoring of chemical processes. wikipedia.org

Future research will likely employ a suite of spectroscopic methods to study the transformations of Methane, (methylsulfonyl)(methylthio)- in real-time. For instance, in situ Raman or infrared spectroscopy can provide information about the changes in functional groups during a reaction. researchgate.net This would be particularly valuable for monitoring the selective oxidation of the sulfur atoms. For more complex systems, such as those in flow chemistry or in the formation of nanomaterials, techniques like small-angle X-ray scattering (SAXS) can track the evolution of particle size and morphology. researchgate.net

Portable mass spectrometry has also emerged as a powerful tool for the direct analysis and monitoring of volatile organosulfur compounds in the gas phase, offering low detection limits and real-time data. rsc.org This could be adapted for monitoring reactions involving Methane, (methylsulfonyl)(methylthio)- that produce volatile byproducts or for analyzing its presence in complex mixtures. The combination of multiple in-situ analytical techniques will provide a comprehensive picture of the chemical and physical changes occurring, facilitating the rational design of new synthetic methods and materials based on this compound. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.